molecular formula C9H13O3PS B1214259 Dimethoxyphosphorylsulfanylmethylbenzene CAS No. 7205-16-5

Dimethoxyphosphorylsulfanylmethylbenzene

Cat. No.: B1214259
CAS No.: 7205-16-5
M. Wt: 232.24 g/mol
InChI Key: IIQZMUBPITYEIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Variations

The systematic nomenclature of dimethoxyphosphorylsulfanylmethylbenzene follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds containing multiple functional groups. The complete systematic name reflects the presence of a benzene ring as the core aromatic system, with a methylsulfanyl substituent that connects to a phosphoryl group bearing two methoxy substituents. The nomenclature system accounts for the hierarchical priority of functional groups, with the phosphonate ester functionality taking precedence in the naming sequence.

Isomeric variations of this compound can arise from multiple structural modifications, including positional isomerism of the methylsulfanyl substituent on the benzene ring. The para-, meta-, and ortho-substituted variants represent distinct constitutional isomers with potentially different physical and chemical properties. Related compounds in the literature demonstrate this structural diversity, as evidenced by the characterization of diethyl phenylthiomethylphosphonate, which shares the core phosphorus-sulfur-aromatic framework but incorporates ethyl rather than methyl ester groups. The molecular formula for such related compounds, exemplified by the diethyl analog with formula C11H17O3PS, illustrates the systematic relationship between different alkyl ester variants.

Conformational isomerism also plays a significant role in the structural landscape of this compound family. The rotation around the carbon-sulfur and sulfur-phosphorus bonds creates multiple conformational states that can be analyzed through computational and spectroscopic methods. The three-dimensional arrangements of these molecules have been studied using Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, providing insights into spatial arrangement and electronic distribution patterns. These conformational variations directly impact the compound's reactivity patterns and interaction capabilities with other molecular species.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that incorporates multiple bonding environments around the central heteroatoms. The phosphorus center adopts a tetrahedral geometry, consistent with sp3 hybridization, while maintaining the characteristic phosphoryl double bond character that is common in organophosphonate compounds. The sulfur atom serves as a bridging element between the aromatic system and the phosphorus-containing functionality, creating a molecular architecture that allows for significant conformational flexibility.

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around the benzylic carbon-sulfur bond and the sulfur-methyl carbon bond. These rotational degrees of freedom create an ensemble of conformational states that contribute to the compound's overall physical and chemical behavior. Computational studies on related organophosphorus compounds have shown that such conformational flexibility significantly influences binding interactions and reactivity patterns. The aromatic ring system provides a rigid framework that constrains certain molecular movements while allowing others, creating a balance between structural stability and conformational adaptability.

The overall molecular shape can be described as roughly L-shaped or bent, with the benzene ring oriented at an angle relative to the phosphorus-containing segment. This geometric arrangement has implications for intermolecular interactions, including potential π-π stacking between aromatic systems and hydrogen bonding involving the phosphoryl oxygen atoms. The spatial distribution of electron density across the molecule creates regions of varying electrostatic potential that influence its interaction capabilities with other molecular species and its behavior in different chemical environments.

Electronic Structure and Bonding Interactions

The electronic structure of this compound encompasses a complex network of bonding interactions that involve multiple heteroatoms and functional groups. The phosphorus-oxygen bonds in the phosphonate ester functionality exhibit partial double bond character due to orbital overlap between phosphorus d-orbitals and oxygen p-orbitals. This electronic delocalization contributes to the overall stability of the phosphonate group and influences the molecule's reactivity patterns.

The aromatic benzene ring system maintains its characteristic delocalized π-electron system, which can interact with the heteroatomic substituents through both inductive and resonance effects. The sulfur atom serves as an electron-rich center that can participate in various bonding interactions, including potential coordination with electron-deficient species. The electronic properties of sulfur in organophosphorus compounds have been shown to significantly influence the overall molecular behavior, as demonstrated by spectroscopic studies of related thio-organophosphorus systems.

The methoxy groups attached to phosphorus contribute electron density through their oxygen lone pairs, which can engage in back-bonding interactions with the phosphorus center. This electronic communication creates a network of orbital interactions that stabilizes the overall molecular structure and influences the compound's chemical reactivity. The combination of these electronic effects results in a molecule with distinct regions of electron density that can participate in various chemical transformations and intermolecular interactions.

Comparative Analysis with Related Organophosphorus-Sulfonate Hybrids

Comparative analysis of this compound with related organophosphorus-sulfonate hybrid compounds reveals important structure-activity relationships within this chemical family. The diethyl analog, diethyl phenylthiomethylphosphonate, represents the most closely related compound, differing only in the alkyl substituents on the phosphorus ester functionality. This structural similarity allows for direct comparison of physical properties, with the diethyl compound showing a molecular weight of 260.29 grams per mole and a density of 1.17 grams per milliliter.

The series of related compounds includes variations in both the phosphorus ester substituents and the aromatic substitution patterns. For example, compounds with tosylate leaving groups, such as diethoxyphosphorylmethyl 4-methylbenzenesulfonate, demonstrate how structural modifications can dramatically alter chemical reactivity and synthetic utility. These compounds serve as versatile intermediates in organic synthesis, particularly for carbon-carbon bond formation reactions through olefination processes.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C10H15O3PS 246.26 Dimethyl phosphonate, phenylthiomethyl
Diethyl phenylthiomethylphosphonate C11H17O3PS 260.29 Diethyl phosphonate, phenylthiomethyl
Diethoxyphosphorylmethyl 4-methylbenzenesulfonate C12H19O6PS 322.32 Tosylate leaving group, phosphonate
Dimethyl benzylphosphonate C9H13O3P 200.17 Direct benzyl-phosphorus connection

The comparative analysis extends to synthetic methodologies, where similar compounds have been prepared through analogous reaction pathways. The synthesis typically involves phosphorylation reactions using phosphorus chloride derivatives followed by esterification processes. Technical parameters such as temperature control, reaction time optimization, and solvent selection have been shown to significantly influence both yield and product purity across this compound family. These synthetic considerations are particularly important when scaling reactions for industrial applications or research purposes requiring high-purity materials.

Properties

CAS No.

7205-16-5

Molecular Formula

C9H13O3PS

Molecular Weight

232.24 g/mol

IUPAC Name

dimethoxyphosphorylsulfanylmethylbenzene

InChI

InChI=1S/C9H13O3PS/c1-11-13(10,12-2)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

IIQZMUBPITYEIO-UHFFFAOYSA-N

SMILES

COP(=O)(OC)SCC1=CC=CC=C1

Canonical SMILES

COP(=O)(OC)SCC1=CC=CC=C1

Other CAS No.

7205-16-5

Synonyms

O,O-dimethyl S-(phenylmethyl) ester phosphorothioic acid
ricid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxyphosphorylsulfanylmethylbenzene involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using various reagents to introduce desired functional groups.

    Step 3: Purification and isolation of the final product using techniques such as chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Raw Material Preparation: Ensuring all starting materials are of high purity.

    Reaction Monitoring: Using advanced sensors and control systems to monitor reaction conditions in real-time.

    Product Isolation: Employing large-scale purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxyphosphorylsulfanylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Dimethoxyphosphorylsulfanylmethylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Dimethoxyphosphorylsulfanylmethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Dimethoxyphosphorylsulfanylmethylbenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Nucleophilic substitution between thiomethylbenzene derivatives and dimethoxyphosphoryl chloride under anhydrous conditions (e.g., THF, 0–5°C) with triethylamine as a base. Monitor via TLC (silica gel, hexane/ethyl acetate 4:1). Yield optimization requires strict moisture exclusion .
  • Route 2 : Phosphorylation of sulfanylmethylbenzene precursors using catalytic DMAP in dichloromethane. Reaction progress is tracked via 31^{31}P NMR to confirm phosphorylation (δ 25–30 ppm).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • NMR :
  • 1^1H NMR: Look for singlet δ 3.7–3.8 ppm (dimethoxy groups) and δ 2.1–2.3 ppm (sulfanylmethyl protons).
  • 31^{31}P NMR: Sharp singlet at δ 20–25 ppm confirms phosphoryl group integrity.
  • IR : Peaks at 1250–1265 cm1^{-1} (P=O stretch) and 650–700 cm1^{-1} (C-S stretch).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+^+ (theoretical m/z: calculate based on C9H13O2PSC_9H_{13}O_2PS).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational results for this compound?

  • Methodology :

  • Step 1 : Validate computational models (e.g., DFT at B3LYP/6-31G* level) by comparing calculated 31^{31}P NMR shifts with experimental data. Discrepancies >3 ppm suggest conformational or solvation effects .
  • Step 2 : Use X-ray crystallography to resolve ambiguities in stereoelectronic effects. Compare crystal structure-derived bond angles/phosphorus hybridization with DFT predictions.
  • Case Study : A 2022 study found 13^{13}C NMR δ 120–125 ppm deviations due to solvent polarity mismatches in simulations; recalibrating solvent parameters in Gaussian reduced error by 40% .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodology :

  • Stability Analysis : Accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC monitoring (C18 column, acetonitrile/water). Degradation products include oxidized sulfoxide derivatives.
  • Preventive Measures :
  • Store under argon at -20°C in amber vials.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation .

Q. How can isotopic labeling (18^{18}O, 34^{34}S) elucidate the mechanistic pathway of phosphoryl-sulfur bond cleavage?

  • Methodology :

  • Synthesis : Prepare 34^{34}S-labeled analog via H_2$$^{34}S gas treatment of benzyl chloride intermediate.
  • Tracer Experiments : React with nucleophiles (e.g., hydroxide) and analyze products via HRMS for 18^{18}O incorporation in phosphate byproducts.
  • Key Insight : A 2020 study using 18^{18}O-labeled water confirmed hydrolytic cleavage proceeds via a metaphosphate intermediate .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in cytotoxicity assays involving this compound?

  • Methodology :

  • Variable Control : Ensure consistent cell lines (e.g., HeLa vs. HEK293 may show differential uptake due to thiol transporter expression).
  • Assay Validation : Compare MTT, resazurin, and ATP-lite assays; discrepancies >20% suggest interference with phosphoryl group redox activity.
  • Example : A 2023 study attributed false-positive cytotoxicity in MTT assays to direct reduction of tetrazolium by the compound’s sulfanylmethyl group .

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